Cas no 2172483-63-3 (5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

5-Cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique structural framework combining cyclopropyl, oxa-, and aza-functional groups. Its rigid spiro architecture enhances stability and selectivity, making it valuable in pharmaceutical and agrochemical research. The cyclopropyl moiety contributes to steric constraints, potentially improving binding affinity in target interactions, while the dimethyl substitution offers tunable lipophilicity. This compound serves as a versatile intermediate in synthesizing complex heterocycles, particularly for applications requiring constrained geometries. Its well-defined stereochemistry and functional group compatibility further support its utility in medicinal chemistry and catalyst design. Proper handling under controlled conditions is recommended due to its reactive spirocyclic core.
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane structure
2172483-63-3 structure
商品名:5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane
CAS番号:2172483-63-3
MF:C14H25NO
メガワット:223.354404211044
CID:6104868
PubChem ID:165841292

5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane
    • 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
    • 2172483-63-3
    • EN300-1641001
    • インチ: 1S/C14H25NO/c1-10-7-11(2)9-14(8-10)13(12-3-4-12)15-5-6-16-14/h10-13,15H,3-9H2,1-2H3
    • InChIKey: JCUHYKNPRGYDFG-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2CC2)C21CC(C)CC(C)C2

計算された属性

  • せいみつぶんしりょう: 223.193614421g/mol
  • どういたいしつりょう: 223.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641001-0.05g
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
0.05g
$780.0 2023-06-04
Enamine
EN300-1641001-0.25g
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
0.25g
$855.0 2023-06-04
Enamine
EN300-1641001-0.1g
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
0.1g
$817.0 2023-06-04
Enamine
EN300-1641001-1.0g
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
1g
$928.0 2023-06-04
Enamine
EN300-1641001-10000mg
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
10000mg
$3992.0 2023-09-22
Enamine
EN300-1641001-100mg
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
100mg
$817.0 2023-09-22
Enamine
EN300-1641001-0.5g
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
0.5g
$891.0 2023-06-04
Enamine
EN300-1641001-250mg
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
250mg
$855.0 2023-09-22
Enamine
EN300-1641001-50mg
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
50mg
$780.0 2023-09-22
Enamine
EN300-1641001-1000mg
5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane
2172483-63-3
1000mg
$928.0 2023-09-22

5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane 関連文献

5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecaneに関する追加情報

Research Brief on 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3)

The compound 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique oxa-aza spiro framework, has shown promising potential in drug discovery, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and mechanisms of action.

One of the key advancements in the research of this compound is its synthesis via a highly efficient and scalable route, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The study highlighted the use of a palladium-catalyzed cyclopropanation reaction to introduce the cyclopropyl moiety, followed by a series of stereoselective transformations to achieve the desired spirocyclic architecture. The synthetic route not only improved the overall yield but also enabled the production of enantiomerically pure forms, which are crucial for pharmacological studies.

In terms of biological activity, 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane has demonstrated potent inhibitory effects against a range of microbial pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. A recent in vitro study published in Antimicrobial Agents and Chemotherapy revealed that the compound exhibits a unique mechanism of action by disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in nucleic acid metabolism. These findings position it as a potential candidate for the development of next-generation antibiotics.

Furthermore, the compound's potential applications in CNS disorders have been explored in preclinical models. A 2024 study in Neuropharmacology reported that the spirocyclic derivative exhibits high affinity for serotonin and dopamine receptors, suggesting its utility in treating psychiatric conditions such as depression and schizophrenia. The study also noted its favorable blood-brain barrier penetration and low toxicity profile, which are critical factors for CNS drug development.

Despite these promising findings, challenges remain in the clinical translation of 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its drug-like properties and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.

In conclusion, 5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS: 2172483-63-3) represents a promising scaffold in medicinal chemistry, with diverse applications in antimicrobial and CNS drug discovery. Continued research and optimization efforts are essential to unlock its full therapeutic potential and address the remaining challenges in its development.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司